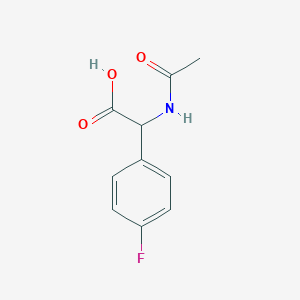

2-Acetamido-2-(4-fluorophenyl)acetic acid

Description

BenchChem offers high-quality 2-Acetamido-2-(4-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-(4-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral N-Acetylated Amino Acids in Modern Drug Discovery

The landscape of modern pharmacology is intricately linked with the principles of stereochemistry. The biological systems targeted by therapeutic agents are inherently chiral, composed of L-amino acids and D-sugars. This chirality dictates that the enantiomers of a drug molecule can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the development of enantiomerically pure compounds is a cornerstone of rational drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1][2]

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a non-natural N-acetylated amino acid, embodies the confluence of two critical motifs in medicinal chemistry: the fluorophenyl group and the chiral acetamido acid functionality. The incorporation of fluorine into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Furthermore, N-acetylated amino acids are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals, offering structural diversity and functional versatility.[][4] This guide provides a comprehensive technical overview of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, from its fundamental properties to its synthesis, analysis, and potential applications in the pharmaceutical sciences.

Core Compound Identification and Physicochemical Properties

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral, non-proteinogenic amino acid derivative.

| Identifier | Value | Source |

| CAS Number | 136815-01-5 | |

| Molecular Formula | C₁₀H₁₀FNO₃ | |

| Molecular Weight | 211.19 g/mol | |

| IUPAC Name | (2S)-2-acetamido-2-(4-fluorophenyl)acetic acid | |

| SMILES | CC(=O)NC(=O)O |

Computed Physicochemical Data:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | |

| LogP | 1.0875 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Proposed Asymmetric Synthesis via Erlenmeyer Azalactone and Asymmetric Hydrogenation

A common and effective method for the synthesis of N-acetylated α-amino acids is the Erlenmeyer azalactone synthesis followed by an asymmetric hydrogenation step. This approach offers good control over the stereochemistry.[5]

Caption: Proposed asymmetric synthesis workflow.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of the Azalactone Intermediate:

-

In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

-

Add acetic anhydride (2.5 eq) and heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture and add ethanol to precipitate the product.

-

Filter the crude azalactone and wash with cold ethanol and then water.

-

-

Step 2: Hydrolysis to α-Acetamido-4-fluorocinnamic acid:

-

Suspend the crude azalactone in a 10% aqueous sodium carbonate solution.

-

Heat the mixture under reflux until the solid dissolves completely.

-

Cool the solution and acidify with dilute hydrochloric acid to precipitate the α-acetamido-4-fluorocinnamic acid.

-

Filter the product, wash with water, and dry.

-

-

Step 3: Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the α-acetamido-4-fluorocinnamic acid in an appropriate solvent (e.g., methanol).

-

Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., Me-BoPhoz).[5]

-

Pressurize the reactor with hydrogen gas (typically 5-10 bar) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Remove the catalyst by filtration through a pad of celite.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize from a suitable solvent system to yield enantiomerically enriched (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid.

-

Chiral Resolution of Racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic resolution is a highly efficient and environmentally benign method.[6]

Caption: Enzymatic resolution workflow.

Experimental Protocol (Proposed):

-

Esterification of the Racemic Acid:

-

Convert the racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

-

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a phosphate buffer (pH 7.0).

-

Add a lipase or esterase known for its stereoselectivity (e.g., Amano Lipase PS).

-

Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The hydrolysis should stop at approximately 50% conversion.

-

-

Separation:

-

Once the desired conversion is reached, acidify the mixture to pH 2-3 with dilute HCl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

The organic layer will contain the unreacted (R)-ester and the product (S)-acid.

-

Separate the (S)-acid from the (R)-ester by extraction with an aqueous sodium bicarbonate solution. The acid will move to the aqueous phase as its sodium salt.

-

Acidify the aqueous phase and extract the (S)-acid with an organic solvent.

-

The original organic layer contains the (R)-ester, which can be hydrolyzed chemically to the (R)-acid if desired.

-

-

Purification:

-

Purify the (S)-acid by recrystallization to achieve high enantiomeric purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Spectroscopic Analysis

-

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃).

-

A doublet for the α-proton (CH), coupled to the adjacent NH proton.

-

Multiplets for the aromatic protons of the 4-fluorophenyl ring.

-

A broad singlet for the carboxylic acid proton (COOH).

-

A doublet for the amide proton (NH).

-

-

¹³C NMR:

-

A signal for the acetyl methyl carbon (CH₃).

-

A signal for the α-carbon (CH).

-

Signals for the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

-

A signal for the acetyl carbonyl carbon (C=O).

-

A signal for the carboxylic acid carbonyl carbon (C=O).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the compound's molecular weight (211.19 g/mol ) should be observed, along with characteristic fragmentation patterns.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.

Experimental Protocol (Example):

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the ee.

Biological Activity and Applications in Drug Development

While specific biological targets for (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid have not been extensively reported in the public domain, its structural features suggest several potential areas of investigation for drug development professionals.

Rationale for Potential Biological Activity

-

N-Acetyl Amino Acid Moiety: N-acetylated amino acids, such as N-acetylcysteine (NAC), are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[9][10][11] The N-acetyl group can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

-

Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions.

-

Chirality: As a single enantiomer, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is expected to exhibit stereospecific interactions with chiral biological macromolecules such as enzymes and receptors, potentially leading to a more targeted therapeutic effect and a better safety profile compared to a racemic mixture.

Potential Therapeutic Areas for Investigation

-

Anti-inflammatory Agents: Given the anti-inflammatory properties of some N-acetylated compounds, this molecule could be investigated as a scaffold for novel anti-inflammatory drugs.

-

Metabolic Disorders: Phenylacetic acid derivatives are intermediates in the synthesis of various therapeutic agents, including those for metabolic disorders.[8]

-

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The physicochemical properties of this compound may warrant investigation in this area.

-

Antiparasitic Agents: Aryl acetamide derivatives have been investigated as potent lead compounds for the treatment of parasitic diseases like cryptosporidiosis.[12]

Caption: Logic for potential drug discovery applications.

Safety, Handling, and Storage

As a laboratory chemical, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, general guidelines for handling acidic and acetamido compounds should be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

Handling and Engineering Controls

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[2]

Conclusion and Future Outlook

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral building block with significant potential in the field of drug discovery and development. Its unique combination of a stereochemically defined center, an N-acetyl group, and a fluorinated aromatic ring makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, the principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and similar compounds. The continued exploration of chiral, fluorinated amino acid derivatives will undoubtedly contribute to the development of more effective and safer medicines.

References

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (n.d.).

- Akkari, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1044–1085.

- Pallav Chemicals. (n.d.).

- ResearchGate. (n.d.).

- Acids Supplier Blog. (2025). What are the safety precautions when handling acids?

- Schubert, T. J., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(3), 579-591.

- BOC Sciences. (n.d.).

- S. S. Shidhaye, et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences, 10(1), 8.

- Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2025). Unnatural amino acids in drug discovery.

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum.

- SpectraBase. (n.d.). (4-Fluorophenyl)acetic acid.

- University of Milan. (n.d.). NMR SPECTRA OF CHAPTER 1.

- Wakamatsu, H. (1973). U.S.

- Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- Hamala, V., et al. (2018). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry, 14, 2196–2205.

- BLD Pharm. (n.d.). 405-50-5|2-(4-Fluorophenyl)acetic acid.

- ChemicalBook. (n.d.). 2,4-Difluorophenylacetic acid(81228-09-3) 13C NMR spectrum.

- PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.

- University of Milan. (n.d.). NMR SPECTRA OF CHAPTER 1.

- Greenstein, J. P., et al. (1950). Enzymatic hydrolysis of N-acylated amino acids. Journal of Biological Chemistry, 182, 451.

- Lee, S., et al. (2021). Biological Activities and Potential Oral Applications of N-Acetylcysteine. Oxidative Medicine and Cellular Longevity, 2021, 5873957.

- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta, 1830(8), 4117-4129.

- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. PubMed.

- Goldstein, F. B. (1969). The enzymatic synthesis of N-acetyl-L-aspartic acid by subcellular preparations of rat brain. Journal of Biological Chemistry, 244(15), 4257-4260.

- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Minerva Access.

- Modick, H., et al. (2013). Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up by two dimensional turbulent flow/reversed phase liquid chromatography.

- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Semantic Scholar.

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum [chemicalbook.com]

- 9. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

2-Acetamido-2-(4-fluorophenyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic Acid

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid is a valuable N-acetylated amino acid derivative. Its structure, featuring a fluorinated phenyl ring, makes it a significant building block in medicinal chemistry and drug development. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate for synthesizing novel therapeutic agents. This guide provides a detailed, research-grade overview of a robust and logical pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward, two-stage synthetic strategy. The primary disconnection is at the amide bond, identifying 2-amino-2-(4-fluorophenyl)acetic acid as the immediate precursor. This amino acid can be further disconnected via the well-established Strecker amino acid synthesis, leading back to the commercially available starting material, 4-fluorobenzaldehyde.

This approach is advantageous due to its reliance on classical, high-yielding reactions and readily accessible starting materials. The pathway ensures a convergent and efficient synthesis suitable for laboratory-scale production.

Overall Synthesis Pathway

The synthesis is executed in two primary stages:

-

Strecker Synthesis: Formation of the α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid, from 4-fluorobenzaldehyde.

-

N-Acetylation: Acetylation of the resulting amino acid to yield the final product, 2-acetamido-2-(4-fluorophenyl)acetic acid.

The Biological Frontier of Fluorophenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorine in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design. This is particularly evident in the family of fluorophenylacetic acid (FPAA) derivatives. The phenylacetic acid core itself is a well-established pharmacophore present in numerous therapeutic agents. The addition of one or more fluorine atoms to the phenyl ring, however, dramatically alters the molecule's physicochemical and pharmacokinetic properties, often leading to enhanced biological activity.

The unique attributes of fluorine—its small van der Waals radius (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages[1][2]. These include:

-

Metabolic Stability: Fluorine substitution can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[3][4].

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, increasing binding affinity and potency[2].

-

Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target[2][5].

-

Altered Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group, which can affect the molecule's ionization state and interaction with biological targets[4].

This guide provides an in-depth exploration of the diverse biological activities of fluorophenylacetic acid derivatives, with a focus on their anticancer and anti-inflammatory potential. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical role of the fluorine substituent in modulating their therapeutic effects.

Anticancer Activity of Fluorophenylacetic Acid Derivatives

A growing body of evidence highlights the potential of fluorophenylacetic acid derivatives as a promising class of anticancer agents[6][7]. Their cytotoxic effects have been demonstrated across a range of cancer cell lines, including prostate (PC3), breast (MCF-7), and cervical (HeLa) cancer[7][8].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these derivatives is not merely cytotoxic; it involves the targeted induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

One study on a fluorophenylacetamide derivative, N-butyl-2-(2-fluorolphenyl)acetamide (SCK6), revealed that its antiproliferative effects are mediated through:

-

G1 Cell Cycle Arrest: The compound was found to induce a G1 phase arrest in lung cancer cells. This was accompanied by a decrease in the protein levels of key G1 phase regulatory proteins, including cyclin-dependent kinase 2 (Cdk2), Cdk4, Cyclin E, and Cyclin D3. Concurrently, an increase in the levels of the tumor suppressor protein p53 and the Cdk inhibitor p21 was observed[9].

-

Induction of Apoptosis: The same study demonstrated that SCK6 induces apoptosis, characterized by DNA fragmentation. This apoptotic cascade was associated with a downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-9 and caspase-3[9].

Another study on a coumarin derivative bearing a 4-fluorophenylacetamide moiety also showed G0/G1 cell cycle arrest and the induction of both intrinsic and extrinsic apoptotic pathways in A549 lung cancer cells[10].

The following diagram illustrates the proposed mechanism of anticancer activity:

Caption: Proposed mechanism of anticancer action for fluorophenylacetic acid derivatives.

In Vitro Evaluation of Anticancer Activity

The MTS assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a valuable tool for screening the anticancer potential of fluorophenylacetic acid derivatives[8].

This protocol provides a general framework for evaluating the cytotoxicity of fluorophenylacetic acid derivatives against a panel of cancer cell lines.

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorophenylacetic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add the diluted compounds to the wells, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.5%). Include untreated and solvent-only controls.

-

Incubate the plate for 48-72 hours.

-

-

MTS Reagent Addition:

-

Data Acquisition and Analysis:

-

Gently shake the plate to ensure uniform color distribution.

-

Measure the absorbance at 490 nm using a microplate reader[11].

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

The following table summarizes the reported IC₅₀ values for some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.

| Compound | Substituent on N-phenyl ring | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| 2b | o-nitro | 52 | >100 | [6][7] |

| 2c | p-nitro | 80 | 100 | [6][7] |

| Imatinib (control) | - | 40 | 98 | [6][7] |

Note: Lower IC₅₀ values indicate higher cytotoxic activity.

Anti-inflammatory Activity of Fluorophenylacetic Acid Derivatives

The phenylacetic acid scaffold is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs)[13]. It is, therefore, not surprising that fluorophenylacetic acid derivatives also exhibit significant anti-inflammatory properties.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes[14]. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[15].

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa.

-

COX-2 is typically induced at sites of inflammation.

Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects[14][15]. The structural modifications enabled by fluorine substitution can play a crucial role in achieving this selectivity.

Caption: Mechanism of anti-inflammatory action via COX inhibition.

In Vitro Evaluation of COX Inhibition

Several assay formats are available to determine the inhibitory activity of compounds against COX-1 and COX-2, including colorimetric and fluorometric methods.

This protocol is based on measuring the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[16].

-

Reagent Preparation:

-

Prepare the assay buffer, heme solution, and COX-1 and COX-2 enzymes as per the kit manufacturer's instructions[16].

-

-

Assay Setup (in a 96-well plate):

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the fluorophenylacetic acid derivative (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

-

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds[17][18].

-

Animal Preparation:

-

Use healthy adult Wistar or Sprague-Dawley rats (150-250g).

-

Acclimatize the animals for at least one week before the experiment[19].

-

Fast the animals overnight before the experiment, with free access to water.

-

-

Experimental Groups (n=6 per group):

-

Group I (Control): Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Group II (Test Compound): Fluorophenylacetic acid derivative at various doses (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally).

-

Group III (Positive Control): A standard NSAID like Indomethacin (e.g., 10 mg/kg)[17][19].

-

-

Procedure:

-

Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[17].

-

Administer the vehicle, test compound, or positive control.

-

One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw[17][20].

-

Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection[17].

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Analyze the data for statistical significance.

-

Other Notable Biological Activities

The therapeutic potential of fluorophenylacetic acid derivatives extends beyond oncology and inflammation. They are also key intermediates and possess inhibitory activity against other important enzymes.

Enzyme Inhibition

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Trifluorophenylacetic acids are crucial intermediates in the synthesis of DPP-4 inhibitors, a class of drugs used in the treatment of type 2 diabetes.

-

Cholinesterase Inhibition: Organotin(IV) derivatives of 4-fluorophenoxyacetic acid have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[21].

-

Other Enzymes: These derivatives have also been evaluated for their inhibitory effects on monoamine oxidase B (MAO-B), alpha-glucosidase, and lipoxygenase (LOX)[21].

Neuroprotective Potential

While direct studies on the neuroprotective effects of simple fluorophenylacetic acids are emerging, related phenolic acids have been shown to possess neuroprotective properties, suggesting a potential avenue for future research with FPAA derivatives[22][23][24]. The ability of fluorine to enhance CNS penetration makes this an intriguing area for exploration[3].

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorophenylacetic acid derivatives is highly dependent on the substitution pattern on both the phenylacetic acid core and any appended moieties.

-

Anticancer Activity: Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that the presence of an electron-withdrawing nitro group on the N-phenyl ring enhances cytotoxic activity compared to an electron-donating methoxy group[6][7].

-

Enzyme Inhibition: The position of the fluorine atom on the phenyl ring can significantly impact the inhibitory potency and selectivity against different enzymes. For example, in a series of BRAF inhibitors, fluorine substitution at the 2 or 3 position of an aryl ring improved both enzyme activity and cellular potency, while substitution at the 4 position led to a reduction in potency[4].

Conclusion and Future Perspectives

Fluorophenylacetic acid derivatives represent a versatile and highly tunable chemical scaffold with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with their potential as inhibitors of other key enzymes, underscores their importance in drug discovery.

The future of FPAA derivative research lies in:

-

Elucidating Detailed Mechanisms: Further investigation into the specific signaling pathways modulated by these compounds in cancer cells and during inflammation.

-

Optimizing Selectivity: Rational design and synthesis of new derivatives with improved selectivity for specific targets (e.g., COX-2 over COX-1, or specific cancer-related kinases).

-

Exploring New Therapeutic Areas: Expanding the investigation of their potential in neurodegenerative diseases, metabolic disorders, and other therapeutic areas.

-

Advanced In Vivo Studies: Conducting comprehensive preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

The strategic use of fluorine chemistry continues to be a powerful tool, and the fluorophenylacetic acid scaffold is poised to remain a fruitful starting point for the development of the next generation of targeted therapeutics.

References

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- (n.d.). MTT Cell Assay Protocol.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

PubMed. (n.d.). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Retrieved from [Link]

-

PubMed. (2020, June 24). A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. Retrieved from [Link]

-

Brieflands. (2012, December 22). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Retrieved from [Link]

-

PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

ResearchGate. (2021, May 21). Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2025, October 23). (PDF) Synthesis, Docking Study, and in Vitro Anticancer Evaluation of New Flufenamic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

-

ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Retrieved from [Link]

-

PubMed. (n.d.). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Fluoro ketone inhibitors of hydrolytic enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 3). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC. Retrieved from [Link]

-

PubMed. (n.d.). Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for.... Retrieved from [Link]

-

MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. Retrieved from [Link]

- (n.d.). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.

-

National Center for Biotechnology Information. (2024, December 11). Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - PMC. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. inotiv.com [inotiv.com]

- 21. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 22. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 23. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetamido-2-(4-fluorophenyl)acetic Acid: From Discovery to Synthesis and Application

Introduction: The Dawn of Fluorinated Unnatural Amino Acids

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for fine-tuning pharmacological profiles.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Within this context, fluorinated amino acids represent a pivotal class of building blocks, offering a direct avenue to introduce these beneficial properties into peptides and other pharmaceutical agents.[] This guide delves into the discovery, history, synthesis, and potential applications of a specific fluorinated unnatural amino acid derivative: 2-Acetamido-2-(4-fluorophenyl)acetic acid. While not a naturally occurring compound, its structure is emblematic of the innovative strides taken in synthetic chemistry to expand the repertoire of amino acids available for scientific exploration.[4][5][6]

A Historical Perspective: The Rise of Synthetic Amino Acids

The story of 2-Acetamido-2-(4-fluorophenyl)acetic acid is intrinsically linked to the broader history of unnatural amino acid synthesis. The 20 canonical amino acids, the fundamental building blocks of proteins, have long been a focal point of biochemical research. However, the desire to modulate protein structure and function, as well as to create novel therapeutic agents, spurred the development of methods to synthesize amino acids not found in nature.

One of the earliest and most versatile methods for α-amino acid synthesis is the Strecker synthesis , first reported by Adolph Strecker in 1850.[7][8] This one-pot reaction, involving an aldehyde, ammonia, and cyanide, followed by hydrolysis, provides a straightforward route to a wide array of amino acids.[9][10][11] The flexibility to use different aldehydes as starting materials opened the door to the creation of numerous non-proteinogenic amino acids. The development of asymmetric versions of the Strecker synthesis further enhanced its utility by allowing for the stereoselective synthesis of chiral amino acids.[7]

The advent of organofluorine chemistry in the 20th century provided a new dimension to the design of unnatural amino acids. The introduction of fluorine atoms into the aromatic rings of amino acids like phenylalanine and tyrosine was found to have profound effects on their properties. This led to a surge in the synthesis and investigation of fluorinated amino acids for various applications, including as probes for studying enzyme mechanisms and as components of more stable and potent peptide-based drugs.[12]

While the exact date and circumstances of the first synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid are not prominently documented in seminal literature, its existence is a logical outcome of these historical developments. It represents a convergence of classical amino acid synthesis with the strategic use of fluorine to create a specialized chemical entity.

Plausible Synthetic Pathway: A Modern Adaptation of a Classic Reaction

A chemically sound and efficient method for the laboratory-scale synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid can be envisioned through a modified Strecker synthesis, followed by N-acetylation. This approach leverages readily available starting materials and well-established reaction mechanisms.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 4. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of advancing patient care. Among these, 2-Acetamido-2-(4-fluorophenyl)acetic acid, a structurally intriguing N-acetylated amino acid derivative, has emerged as a compound of significant interest. Its unique combination of a fluorinated phenyl ring and an N-acetylated glycine backbone suggests a potential for multifaceted biological activity. This technical guide provides a comprehensive, in-depth analysis of the hypothesized mechanism of action of 2-Acetamido-2-(4-fluorophenyl)acetic acid, drawing upon evidence from structurally related compounds and established pharmacological principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising molecule.

The central hypothesis presented in this guide is that 2-Acetamido-2-(4-fluorophenyl)acetic acid primarily exerts its effects through the modulation of inflammatory pathways. Specifically, we will explore its potential as an inhibitor of the NF-κB signaling cascade and, consequently, its role in the downregulation of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. Furthermore, we will delve into a secondary, more speculative, mechanism involving the potential inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme critical in glucose homeostasis.

Part 1: The Anti-Inflammatory Hypothesis: Targeting the NF-κB and COX-2 Axis

The anti-inflammatory potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid is strongly suggested by the well-documented activities of N-acetylated compounds and phenylacetic acid derivatives. The N-acetyl group, as seen in compounds like N-acetylcysteine (NAC), is known to confer significant antioxidant and anti-inflammatory properties. These effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[1][2][3]

Proposed Mechanism: Inhibition of NF-κB Signaling

The NF-κB pathway is a critical orchestrator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it triggers the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[4]

We hypothesize that 2-Acetamido-2-(4-fluorophenyl)acetic acid, owing to its N-acetyl moiety, interferes with this cascade. By potentially inhibiting the degradation of IκBα, the compound would prevent NF-κB translocation, thereby dampening the downstream inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Downstream Effect: COX-2 Inhibition and Reduced Prostaglandin Synthesis

A key consequence of NF-κB activation is the induction of COX-2, the inducible isoform of the cyclooxygenase enzyme.[5] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[5][6] By inhibiting the NF-κB pathway, 2-Acetamido-2-(4-fluorophenyl)acetic acid would be expected to decrease the expression of COX-2.

Furthermore, the phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit COX enzymes. Therefore, it is plausible that 2-Acetamido-2-(4-fluorophenyl)acetic acid could also exert a direct inhibitory effect on the COX-2 enzyme, in addition to reducing its expression. The 4-fluorophenyl group is a common substituent in selective COX-2 inhibitors, which may enhance the binding affinity and selectivity for the COX-2 isoform.[7][8]

Caption: Hypothesized direct inhibition of the COX-2 enzyme.

Experimental Validation Protocols

To validate the hypothesized anti-inflammatory mechanism, a series of in vitro and in vivo experiments are proposed.

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory activity and selectivity of 2-Acetamido-2-(4-fluorophenyl)acetic acid on COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare a series of concentrations of the test compound.

-

Incubate the enzymes with the test compound and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index.

-

1.3.2. NF-κB Reporter Assay in Macrophages

-

Objective: To assess the effect of the compound on NF-κB activation.

-

Methodology:

-

Transfect a macrophage cell line (e.g., RAW 264.7) with a reporter plasmid containing the NF-κB response element linked to a luciferase gene.

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).

-

Measure luciferase activity to quantify NF-κB activation.

-

1.3.3. In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the in vivo anti-inflammatory efficacy.

-

Methodology:

-

Administer the test compound or vehicle to rodents (e.g., Wistar rats) orally or intraperitoneally.

-

After a set time, inject carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to the vehicle-treated group.[9]

-

Part 2: A Secondary Hypothesis: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

While the anti-inflammatory hypothesis is the primary focus, the N-acetylated amino acid structure of 2-Acetamido-2-(4-fluorophenyl)acetic acid also bears some resemblance to peptidomimetic inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion and maintaining glucose homeostasis.[10] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[11][12][13]

Proposed Mechanism: Competitive Inhibition of DPP-IV

The active site of DPP-IV accommodates peptide substrates with a proline or alanine residue at the penultimate N-terminal position. It is conceivable that the N-acetylated phenylglycine moiety of our topic compound could mimic a dipeptide substrate and bind to the active site of DPP-IV, acting as a competitive inhibitor. The fluorophenyl group could potentially enhance binding affinity through hydrophobic interactions within the active site.

Caption: Hypothesized inhibition of the DPP-IV enzyme.

Experimental Validation Protocol

2.2.1. In Vitro DPP-IV Inhibition Assay

-

Objective: To determine the direct inhibitory activity of the compound on DPP-IV.

-

Methodology:

-

Use a commercially available DPP-IV inhibitor screening kit.

-

Incubate recombinant human DPP-IV with varying concentrations of the test compound.

-

Add a fluorogenic or colorimetric substrate (e.g., Gly-Pro-AMC).

-

Measure the fluorescence or absorbance to determine the rate of substrate cleavage.

-

Calculate the IC50 value for DPP-IV inhibition.

-

Part 3: The Role of the 4-Fluorophenyl Group: A Structure-Activity Relationship Perspective

The presence of a fluorine atom on the phenyl ring is a key structural feature of 2-Acetamido-2-(4-fluorophenyl)acetic acid. Fluorine substitution is a common strategy in medicinal chemistry to enhance various pharmacological properties. In the context of the proposed mechanisms, the 4-fluoro substituent could:

-

Enhance Binding Affinity: The high electronegativity and small size of fluorine can lead to favorable interactions with enzyme active sites, potentially increasing binding affinity for both COX-2 and DPP-IV.[14]

-

Improve Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life.

-

Modulate Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-activity relationship (SAR) studies on related fluorinated compounds have demonstrated that the position of the fluorine atom can dramatically impact biological activity.[14][15][16] The para-position, as in our topic compound, is often optimal for activity in many classes of enzyme inhibitors.

Summary of Quantitative Data and Hypothesized Activities

| Parameter | Hypothesized Activity | Rationale based on Structural Analogs | Proposed Validation Assays |

| IC50 (COX-2) | Low micromolar to nanomolar range | Phenylacetic acid derivatives are known COX inhibitors; 4-fluorophenyl group is common in selective COX-2 inhibitors.[7][8] | In Vitro COX-1/COX-2 Inhibition Assay |

| IC50 (COX-1) | Significantly higher than COX-2 IC50 | The 4-fluorophenyl substituent may confer COX-2 selectivity.[7] | In Vitro COX-1/COX-2 Inhibition Assay |

| IC50 (NF-κB) | Micromolar range | N-acetylated compounds like NAC inhibit NF-κB activation.[1][2][3] | NF-κB Reporter Assay |

| ED50 (Paw Edema) | Dose-dependent reduction | Compounds with in vitro anti-inflammatory activity are expected to be active in this in vivo model.[9] | Carrageenan-Induced Paw Edema |

| IC50 (DPP-IV) | To be determined (speculative) | Structural resemblance to peptidomimetic DPP-IV inhibitors.[11][13] | In Vitro DPP-IV Inhibition Assay |

Conclusion

2-Acetamido-2-(4-fluorophenyl)acetic acid is a promising chemical entity with a high potential for therapeutic application, particularly in the realm of inflammatory disorders. The primary hypothesized mechanism of action is the inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a downstream reduction in COX-2 expression and activity. A secondary, more speculative, mechanism involves the potential for DPP-IV inhibition. The 4-fluorophenyl group is anticipated to be a key contributor to the compound's potency and selectivity.

The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and elucidating the precise molecular mechanisms of this intriguing compound. Further research into the pharmacology, toxicology, and pharmacokinetics of 2-Acetamido-2-(4-fluorophenyl)acetic acid is warranted to fully uncover its therapeutic potential.

References

- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)

- N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential.

- Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI.

- The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management. MDPI.

- Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI.

- The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. PMC.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.

- N-acetyl-L-alpha-phenylglycine. PubChem.

- Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. PMC.

- Structure Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl

- Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. PubMed.

- Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. PubMed.

- Investigation of the Structure Activity Relationship of Flufenamic Acid Derivatives at the Human TRESK Channel K 2P 18.1. PubMed.

- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.

- Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells. PubMed.

- (PDF) Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.

- Dipeptidyl Peptidase-IV Inhibiting Compounds, Methods of Preparing the Same, and Pharmaceutical Compositions Containing the Same as an Active Agent.

- Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. PubMed.

- Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity. PubMed.

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.

- New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.

- [Pharmacology of cyclooxygenase 2 inhibition]. PubMed.

- Dipeptidyl Peptidase IV Inhibitor I Diprotin A. Sigma-Aldrich.

Sources

- 1. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Pharmacology of cyclooxygenase 2 inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ≥95% (HPLC), glucagon-like peptide (GLP-1) modulator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KR100776623B1 - Dipeptidyl Peptidase-IV Inhibiting Compounds, Methods of Preparing the Same, and Pharmaceutical Compositions Containing the Same as an Active Agent - Google Patents [patents.google.com]

- 13. Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Roadmap for Unveiling the Therapeutic Potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid: A Technical Guide for Researchers

Introduction: Deconstructing 2-Acetamido-2-(4-fluorophenyl)acetic acid for Therapeutic Target Identification

2-Acetamido-2-(4-fluorophenyl)acetic acid is a synthetic, unnatural amino acid derivative whose therapeutic potential remains largely unexplored.[1] Its chemical structure, featuring a 4-fluorophenyl group, an acetamido moiety, and a carboxylic acid function, presents several intriguing possibilities for interaction with biological systems. The presence of a fluorine atom can enhance metabolic stability and binding affinity of small molecules to their protein targets.[2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will delve into plausible mechanisms of action inferred from structurally related molecules and provide detailed, field-proven experimental protocols to validate these hypotheses.

Our approach is grounded in the principles of chemical biology and structure-activity relationship (SAR) analysis. By examining the known biological effects of compounds bearing similar structural motifs, we can formulate a rational basis for target exploration. This document will serve as a technical roadmap, guiding the scientific inquiry from initial hypothesis generation to preclinical validation.

Part 1: Inferred Therapeutic Landscapes: From Inflammation to Neurological Modulation

Based on the structural components of 2-Acetamido-2-(4-fluorophenyl)acetic acid, we can hypothesize its involvement in several key therapeutic areas. The 4-fluorophenylacetic acid substructure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[2][3] Furthermore, the acetamido group is reminiscent of N-acetylcysteine (NAC), a compound with a broad spectrum of activity, including antioxidant and anti-inflammatory effects.[4] Finally, the unnatural amino acid scaffold points towards possible interactions with enzymes and transporters involved in amino acid metabolism and neurotransmission.

The Anti-Inflammatory Axis: Targeting Cyclooxygenase (COX) Enzymes

The structural similarity of the 4-fluorophenylacetic acid core to known NSAIDs strongly suggests that 2-Acetamido-2-(4-fluorophenyl)acetic acid may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.

Hypothesized Mechanism of Action:

2-Acetamido-2-(4-fluorophenyl)acetic acid may act as a competitive inhibitor of the arachidonic acid binding site on COX-1 and/or COX-2, thereby reducing the production of prostaglandins. The acetamido group could potentially influence the binding kinetics and selectivity towards the COX isoforms.

Experimental Validation Workflow:

Caption: Workflow for validating ASCT modulation.

Detailed Experimental Protocol: [3H]-D-Serine Uptake Assay

-

Objective: To assess the inhibitory effect of 2-Acetamido-2-(4-fluorophenyl)acetic acid on D-serine uptake mediated by ASCT1 and ASCT2.

-

Materials:

-

HEK293 cells stably expressing human ASCT1 or ASCT2.

-

[3H]-D-Serine (radiolabeled substrate).

-

2-Acetamido-2-(4-fluorophenyl)acetic acid.

-

Known ASCT inhibitor (e.g., L-4-Fluorophenylglycine) as a positive control.

-

Scintillation counter.

-

-

Procedure:

-

Plate the ASCT1/2-expressing HEK293 cells in a 24-well plate and grow to confluence.

-

Wash the cells with a sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of 2-Acetamido-2-(4-fluorophenyl)acetic acid or controls for 15 minutes.

-

Add [3H]-D-Serine to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the concentration-dependent inhibition of [3H]-D-Serine uptake and calculate the IC50 value.

-

| Parameter | Description |

| Cell Line | HEK293 cells overexpressing hASCT1 or hASCT2 |

| Substrate | [3H]-D-Serine |

| Detection Method | Scintillation counting |

| Data Output | IC50 for inhibition of D-serine uptake |

Part 2: Exploring the Anticancer Potential: A Multi-pronged Approach

The phenoxy acetamide scaffold has been associated with anticancer properties, and N-acetylated compounds can influence cellular redox status, a critical factor in cancer cell survival. [7][8]Therefore, investigating the anticancer potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid is a logical next step.

Cytotoxicity Screening and Apoptosis Induction

The initial assessment of anticancer activity involves screening the compound for cytotoxicity against a panel of human cancer cell lines.

Hypothesized Mechanism of Action:

2-Acetamido-2-(4-fluorophenyl)acetic acid may induce apoptosis in cancer cells through intrinsic or extrinsic pathways, potentially by disrupting mitochondrial function or modulating key signaling pathways involved in cell survival.

Experimental Validation Workflow:

Caption: Workflow for evaluating anticancer activity.

Detailed Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Objective: To quantify the induction of apoptosis by 2-Acetamido-2-(4-fluorophenyl)acetic acid in a sensitive cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., a human melanoma cell line). [8] * 2-Acetamido-2-(4-fluorophenyl)acetic acid.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the compound at its GI50 concentration for 24 and 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

-

| Parameter | Description |

| Detection Method | Flow cytometry |

| Stains | Annexin V-FITC (detects phosphatidylserine externalization) and Propidium Iodide (detects loss of membrane integrity) |

| Data Output | Percentage of cells in early and late apoptosis |

Conclusion and Future Directions

This technical guide outlines a rational and systematic approach to elucidating the therapeutic potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid. By leveraging knowledge from structurally related compounds, we have proposed plausible therapeutic targets in inflammation, neuroscience, and oncology. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses.

Future investigations should also consider the compound's pharmacokinetic and metabolic profile. [9]Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a therapeutic agent. Furthermore, target deconvolution studies, such as affinity chromatography or chemoproteomics, could be employed to identify novel binding partners and uncover unexpected mechanisms of action. The journey from a novel chemical entity to a potential therapeutic is a long and arduous one, but with a well-defined research plan, the secrets of 2-Acetamido-2-(4-fluorophenyl)acetic acid can be unlocked.

References

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.

- 4-Fluorophenylacetic acid 98 405-50-5. (n.d.). Sigma-Aldrich.

- 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. (n.d.). PubChem.

- 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506. (n.d.). PubChem.

- (S)-2-Acetamido-2-(4-fluorophenyl)aceticacid | 136815-01-5. (n.d.). ChemScene.

- 4-Fluorophenylacetic acid. (n.d.). Chem-Impex.

- L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. (2022). PubMed.

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central.

- Biological Activities and Potential Oral Applications of N-Acetylcysteine. (n.d.). National Institutes of Health.

- Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). Journal of Drug Delivery and Therapeutics.

- Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. (n.d.). PMC - NIH.

- 4-Fluorophenylacetic acid. (n.d.). Multichem Exports.

- 2-(4-Fluorophenyl)acetic acid-d2 (p-Fluorophenylacetic acid-d2). (n.d.). Stable Isotope.

- 2,2-Bis(4-fluorophenyl)acetic acid | 361-63-7. (n.d.). Benchchem.

- 4-Fluorophenylacetic Acid. (n.d.). Maruti Industries.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]

- 4. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-Bis(4-fluorophenyl)acetic acid | 361-63-7 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of 2-Acetamido-2-(4-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Acetamido-2-(4-fluorophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. As a senior application scientist, the following sections are structured to offer not just data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are synergistically employed to elucidate and confirm the molecular structure of this N-acetylated amino acid derivative.

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid (Molecular Formula: C₁₀H₁₀FNO₃, Molecular Weight: 211.19 g/mol ) is a chiral aromatic amino acid derivative.[1] The presence of a fluorine atom, an acetamido group, a carboxylic acid, and a chiral center bestows upon it a unique electronic and stereochemical profile, making precise structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process, providing a detailed molecular fingerprint. This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data expected for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 2-Acetamido-2-(4-fluorophenyl)acetic acid would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~ 8.0 - 8.5 | Doublet | 1H | Amide (-NH) | The amide proton is coupled to the adjacent methine proton. Its chemical shift can be solvent-dependent. |

| ~ 7.3 - 7.5 | Multiplet (dd) | 2H | Aromatic (ortho to F) | These aromatic protons are influenced by the electron-withdrawing fluorine and the electron-donating effect of the rest of the molecule. They are coupled to the meta protons. |

| ~ 7.0 - 7.2 | Multiplet (dd) | 2H | Aromatic (meta to F) | These protons are coupled to the ortho protons and show a characteristic splitting pattern. |